molecular formula C20H17FN4O2S B2943135 6-(3-Fluorophenyl)-2-{1-[2-(pyridin-4-ylsulfanyl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one CAS No. 2380189-82-0

6-(3-Fluorophenyl)-2-{1-[2-(pyridin-4-ylsulfanyl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one

Cat. No.: B2943135
CAS No.: 2380189-82-0
M. Wt: 396.44
InChI Key: XCQXRBUQDRMXAX-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)-2-{1-[2-(pyridin-4-ylsulfanyl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one is a complex organic compound that features a variety of functional groups, including a fluorophenyl group, a pyridinylsulfanyl group, and an azetidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluorophenyl)-2-{1-[2-(pyridin-4-ylsulfanyl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the azetidinone ring through a cyclization reaction, followed by the introduction of the fluorophenyl and pyridinylsulfanyl groups via nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents, such as dimethylformamide (DMF), to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance the efficiency of the production process by allowing for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenyl)-2-{1-[2-(pyridin-4-ylsulfanyl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents with other functional groups, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Bases: Sodium hydride, potassium tert-butoxide

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated or hydrogenated products.

Scientific Research Applications

6-(3-Fluorophenyl)-2-{1-[2-(pyridin-4-ylsulfanyl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Materials Science: Its unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and conductive polymers.

    Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)-2-{1-[2-(pyridin-4-ylsulfanyl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound’s unique structural features allow it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved in its mechanism of action are still under investigation, but it is believed to involve the modulation of signal transduction pathways and the regulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Fluorophenyl)-2-{1-[2-(pyridin-3-ylsulfanyl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one
  • 6-(3-Chlorophenyl)-2-{1-[2-(pyridin-4-ylsulfanyl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one
  • 6-(3-Fluorophenyl)-2-{1-[2-(pyridin-4-ylsulfanyl)acetyl]azetidin-3-yl}-2,3-dihydro-4H-pyridazin-3-one

Uniqueness

The uniqueness of 6-(3-Fluorophenyl)-2-{1-[2-(pyridin-4-ylsulfanyl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one lies in its specific combination of functional groups, which confer distinct electronic and steric properties. These properties enable the compound to interact with biological targets in a unique manner, potentially leading to novel therapeutic applications and advanced material properties.

Properties

IUPAC Name

6-(3-fluorophenyl)-2-[1-(2-pyridin-4-ylsulfanylacetyl)azetidin-3-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S/c21-15-3-1-2-14(10-15)18-4-5-19(26)25(23-18)16-11-24(12-16)20(27)13-28-17-6-8-22-9-7-17/h1-10,16H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQXRBUQDRMXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CSC2=CC=NC=C2)N3C(=O)C=CC(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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